chemical structure and physical properties of o-Tolyl Phosphorochloridate-d14
chemical structure and physical properties of o-Tolyl Phosphorochloridate-d14
An In-depth Examination of its Chemical Structure, Physicochemical Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of o-Tolyl Phosphorochloridate-d14, a deuterated organophosphorus compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's chemical structure, and physical properties, and explores its potential applications, particularly as a stable isotope-labeled internal standard and a building block in the synthesis of complex molecules.
Introduction: The Significance of Deuteration in Organophosphorus Chemistry
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in modern medicinal chemistry and drug development. This subtle modification, known as deuteration, can significantly alter a molecule's metabolic profile by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. This can result in improved pharmacokinetic properties, such as a longer half-life, increased drug exposure, and a reduction in the formation of potentially toxic metabolites.
o-Tolyl Phosphorochloridate-d14, as a deuterated analog, offers these potential advantages for the development of novel therapeutics. Furthermore, its isotopic purity makes it an invaluable tool for quantitative analysis in complex biological matrices, serving as an ideal internal standard in mass spectrometry-based assays.
Chemical Structure and Nomenclature
The chemical structure of o-Tolyl Phosphorochloridate-d14 is characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and two deuterated o-tolyloxy groups. The deuteration is specifically on the aromatic rings and the methyl groups of the tolyl moieties.
Systematic Name: 1-[chloro-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]phosphoryl]oxy-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene
Synonyms:
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Di(o-tolyl) Phosphorochloridate-d14
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Phosphorochloridic Acid, Di-o-tolyl Ester-d14
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Phosphorochloridic Acid, Bis(2-methylphenyl) Ester-d14
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NSC 60025-d14
Molecular Formula: C₁₄D₁₄ClO₃P
Molecular Weight: 310.77 g/mol
CAS Number of Non-Deuterated Analog: 6630-13-3 (for di(o-tolyl) phosphorochloridate)
Caption: Chemical structure of o-Tolyl Phosphorochloridate-d14.
Physicochemical Properties
Detailed experimental data for the physical properties of o-Tolyl Phosphorochloridate-d14 are not extensively reported in the literature. However, based on the properties of its non-deuterated analog and similar organophosphorus compounds, the following characteristics can be anticipated.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Appearance | Colorless to light yellow liquid or solid | General properties of phosphorochloridates |
| Melting Point | Not available | Data for the deuterated compound is not published. |
| Boiling Point | Not available | Data for the deuterated compound is not published. |
| Density | Not available | Data for the deuterated compound is not published. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | General reactivity of phosphorochloridates |
| Stability | Sensitive to moisture and heat. Hydrolyzes in the presence of water. | General reactivity of phosphorochloridates |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for confirming the identity, purity, and structure of o-Tolyl Phosphorochloridate-d14. While a dedicated public spectral database for this specific deuterated compound is not available, the expected spectral features can be inferred from the known behavior of organophosphorus compounds and the presence of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals in the aromatic and methyl regions due to the extensive deuteration. Any residual proton signals would indicate incomplete deuteration and could be used to quantify isotopic purity.
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¹³C NMR: The carbon-13 NMR spectrum would show signals for the aromatic and methyl carbons. The signals for deuterated carbons will exhibit splitting due to C-D coupling and will have a lower intensity compared to their non-deuterated counterparts.
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³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. A single resonance is expected for o-Tolyl Phosphorochloridate-d14, with a chemical shift characteristic of a phosphorochloridate environment. The exact chemical shift would be influenced by the electronic effects of the deuterated tolyl groups.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of o-Tolyl Phosphorochloridate-d14.
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Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M+) at m/z corresponding to the calculated molecular weight of 310.77. The isotopic pattern of this peak, particularly the presence of the chlorine-37 isotope, will be a key identifier.
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Fragmentation Pattern: Organophosphorus compounds often exhibit characteristic fragmentation patterns. For o-Tolyl Phosphorochloridate-d14, fragmentation is likely to involve the loss of a chlorine radical, deuterated tolyl groups, or rearrangement reactions. The presence of deuterated fragments will be a clear indicator of the isotopic labeling.
Infrared (IR) Spectroscopy
The IR spectrum of o-Tolyl Phosphorochloridate-d14 would be characterized by the following key absorption bands:
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P=O stretch: A strong absorption band is expected in the region of 1250-1350 cm⁻¹, characteristic of the phosphoryl group.
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P-O-C (aryl) stretch: Absorptions in the 1100-1250 cm⁻¹ and 900-1050 cm⁻¹ regions.
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C-D stretch (aromatic and aliphatic): The presence of C-D bonds will give rise to absorption bands at lower frequencies (around 2100-2260 cm⁻¹) compared to the corresponding C-H stretching vibrations.
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Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
Synthesis and Handling
Synthetic Approach
The synthesis of o-Tolyl Phosphorochloridate-d14 would likely follow established methods for the preparation of phosphorochloridates. A plausible synthetic route involves the reaction of phosphorus oxychloride (POCl₃) with deuterated o-cresol (o-cresol-d8) in the presence of a suitable base to scavenge the liberated HCl.
Caption: A plausible synthetic workflow for o-Tolyl Phosphorochloridate-d14.
The reaction would need to be carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride and the final product. Purification would typically be achieved by distillation or chromatography.
Safety and Handling
o-Tolyl Phosphorochloridate-d14 is expected to have similar toxicological properties to other organophosphorus compounds and phosphorochloridates. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a phosphorochloridate, it is corrosive and will react with moisture to release hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and away from water and other protic substances.
Applications in Drug Development and Research
The primary applications of o-Tolyl Phosphorochloridate-d14 stem from its nature as a stable isotope-labeled compound and a reactive chemical intermediate.
Internal Standard for Quantitative Analysis
Due to its chemical identity being nearly identical to its non-deuterated counterpart, o-Tolyl Phosphorochloridate-d14 is an excellent internal standard for quantitative analysis using mass spectrometry (e.g., LC-MS, GC-MS). Its distinct mass allows for accurate quantification of the non-deuterated analyte in complex biological matrices such as plasma, urine, and tissue homogenates, by correcting for variations in sample preparation and instrument response.
Mechanistic and Metabolic Studies
Deuterated compounds are invaluable tools for elucidating metabolic pathways and reaction mechanisms. By incorporating o-Tolyl Phosphorochloridate-d14 into a potential drug candidate, researchers can track its metabolic fate and identify the sites of metabolic transformation. The kinetic isotope effect can also be utilized to probe the rate-determining steps of enzymatic reactions.
Synthesis of Deuterated Drug Candidates
o-Tolyl Phosphorochloridate-d14 can serve as a key building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). The phosphorochloridate moiety is a versatile reactive group that can be used to introduce the di(o-tolyl-d7)phosphate group into a variety of molecules containing nucleophilic functional groups such as alcohols and amines. This allows for the targeted deuteration of specific regions of a drug molecule to enhance its pharmacokinetic properties.
Caption: Key application areas for o-Tolyl Phosphorochloridate-d14.
Conclusion
o-Tolyl Phosphorochloridate-d14 is a specialized chemical entity with significant potential in the fields of drug discovery, development, and analytical chemistry. Its unique isotopic labeling provides a powerful tool for quantitative analysis and for the synthesis of novel deuterated compounds with potentially improved therapeutic profiles. While a comprehensive dataset of its physical and spectroscopic properties is not yet widely available, this guide provides a foundational understanding of its characteristics and applications based on established chemical principles and data from analogous compounds. As the use of deuterated molecules in pharmaceutical research continues to grow, the importance of compounds like o-Tolyl Phosphorochloridate-d14 is set to increase, making it a valuable asset for scientists and researchers in the field.
References
- Given the absence of specific literature on o-Tolyl Phosphorochloridate-d14, this section would typically include citations to relevant articles on deuterated drugs, organophosphorus chemistry, and spectroscopic techniques.
